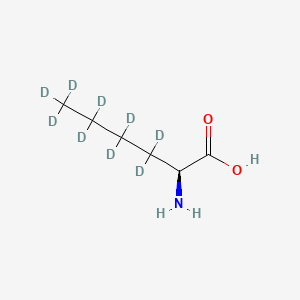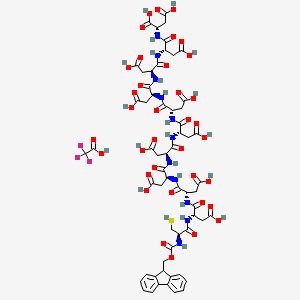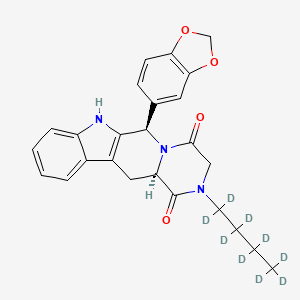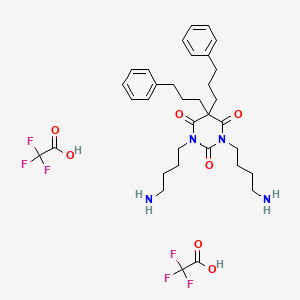
1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid is a complex organic compound that features a diazinane ring with multiple substituents
準備方法
The synthesis of 1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the diazinane ring, followed by the introduction of the aminobutyl and phenylpropyl groups. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
類似化合物との比較
Similar compounds include other diazinane derivatives with different substituents. Compared to these compounds, 1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties. Some similar compounds include:
- 1,3-Diazacyclohexane derivatives
- Phenylpropyl-substituted diazinanes
- Aminobutyl-substituted diazinanes
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C34H44F6N4O7 |
|---|---|
分子量 |
734.7 g/mol |
IUPAC名 |
1,3-bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H42N4O3.2C2HF3O2/c31-21-7-9-23-33-27(35)30(19-11-17-25-13-3-1-4-14-25,20-12-18-26-15-5-2-6-16-26)28(36)34(29(33)37)24-10-8-22-32;2*3-2(4,5)1(6)7/h1-6,13-16H,7-12,17-24,31-32H2;2*(H,6,7) |
InChIキー |
OAXMHUVVOYDISV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC2(C(=O)N(C(=O)N(C2=O)CCCCN)CCCCN)CCCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



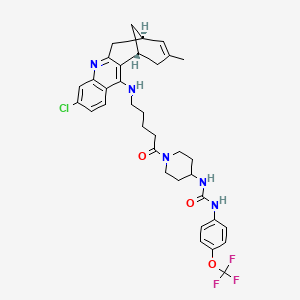
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)

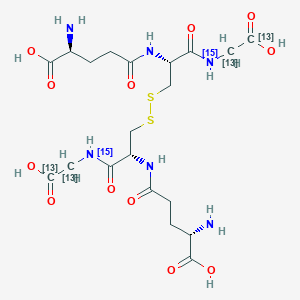
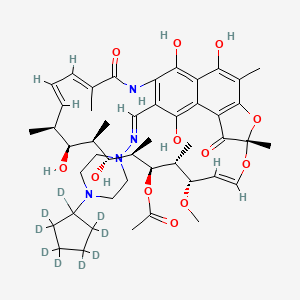

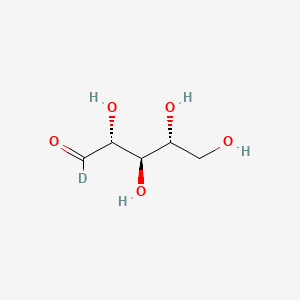
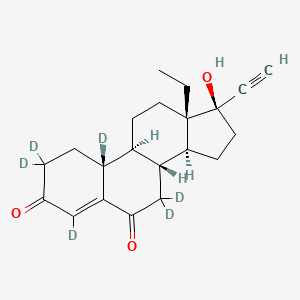
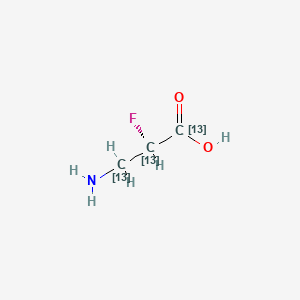
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
